5-Bromo-2-methylpyridine

Catalog No.
S669927
CAS No.
3430-13-5
M.F
C6H6BrN
M. Wt
172.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-methylpyridine

CAS Number

3430-13-5

Product Name

5-Bromo-2-methylpyridine

IUPAC Name

5-bromo-2-methylpyridine

Molecular Formula

C6H6BrN

Molecular Weight

172.02 g/mol

InChI

InChI=1S/C6H6BrN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3

InChI Key

OFKWIQJLYCKDNY-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)Br

Synonyms

2-Methyl-5-bromopyridine; 3-Bromo-6-methylpyridine; 5-Bromo-2-methylpyridine;

Canonical SMILES

CC1=NC=C(C=C1)Br

Organic Synthesis:

  • Precursor for Complex Molecules: 5-Bromo-2-methylpyridine serves as a valuable building block for synthesizing more complex molecules like 5,5'-dimethyl-2,2'-bipyridine and 5-methyl-2,2':6',2"-terpyridine. These complex molecules possess interesting properties and find applications in areas like catalysis, luminescence, and material science [, , ].

Medicinal Chemistry:

  • Exploration of Bioactive Compounds: Researchers explore 5-Bromo-2-methylpyridine and its derivatives for potential bioactive properties. By modifying its structure, scientists can potentially develop new drugs or therapeutic agents [].

Material Science:

  • Ligand Design: The electronic properties of 5-Bromo-2-methylpyridine make it a suitable candidate for designing ligands in coordination chemistry. Ligands are molecules that bind to metal ions, and their design plays a crucial role in developing new materials with specific functionalities.

Analytical Chemistry:

  • Reference Standard: Due to its well-defined properties, 5-Bromo-2-methylpyridine can be used as a reference standard in analytical techniques like chromatography and spectroscopy. This helps scientists accurately identify and quantify other unknown compounds.

5-Bromo-2-methylpyridine is a halogenated derivative of pyridine, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the pyridine ring. Its molecular formula is C6H6BrNC_6H_6BrN and it has a molecular weight of approximately 172.02 g/mol. The compound appears as a light yellow to off-white solid with a melting point ranging from 32 to 36 °C and a boiling point of around 74 °C at reduced pressure . It is soluble in organic solvents like ethyl acetate and chloroform but has limited solubility in water.

5-Bromo-2-methylpyridine serves as an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. It is utilized in the production of various nitrogen-containing heterocycles and has applications in dye manufacturing, pesticides, and flavoring agents .

  • Safety Concerns: Limited data is available on the specific toxicity of 5-Bromo-2-methylpyridine. However, as a bromoaromatic compound, it's advisable to handle it with care due to potential skin and eye irritation. Standard laboratory safety practices for handling organic chemicals should be followed [].
, including:

  • Suzuki-Miyaura Cross-Coupling: This reaction involves coupling aryl boronic acids with 5-bromo-2-methylpyridine using palladium catalysts, leading to the formation of biaryl compounds .
  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.
  • Hydrogenation: Under specific conditions, 5-bromo-2-methylpyridine can undergo hydrogenation to yield 5-amino-2-methylpyridine .

Research indicates that 5-bromo-2-methylpyridine exhibits biological activity, particularly in its derivatives. Studies have shown that certain derivatives can act as inhibitors for various biological targets, making them potential candidates for drug development. For instance, compounds synthesized from 5-bromo-2-methylpyridine have demonstrated efficacy against certain cancer cell lines and have been investigated for their antimicrobial properties .

Several methods exist for synthesizing 5-bromo-2-methylpyridine:

  • From 6-Methyl-3-picolinic Acid: This method involves multiple steps including esterification, ammonolysis, Hofmann degradation, and bromination. The process yields high purity with minimal by-products .
  • Using Diethyl Malonate: In this method, diethyl malonate reacts with alkali metals to form salts, which then undergo condensation with 5-nitro-2-chloropyridine followed by decarboxylation and hydrogenation to produce 5-bromo-2-methylpyridine .
  • Palladium-Catalyzed Reactions: The compound can also be synthesized through palladium-catalyzed reactions involving various coupling partners, enhancing its utility in organic synthesis .

5-Bromo-2-methylpyridine finds application across various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing bioactive compounds.
  • Agriculture: Used in the formulation of pesticides.
  • Dyes and Pigments: Acts as an intermediate in dye production.
  • Organic Synthesis: Functions as a versatile reagent in numerous organic reactions .

Interaction studies involving 5-bromo-2-methylpyridine focus on its reactivity with nucleophiles and its role as a substrate in palladium-catalyzed reactions. These studies help elucidate its potential as a versatile intermediate in synthetic chemistry. Additionally, investigations into its biological interactions reveal insights into its mechanism of action against specific targets within biological systems .

Several compounds exhibit structural similarities to 5-bromo-2-methylpyridine. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
3-Bromo-2-methylpyridineBromine at the 3-positionDifferent reactivity patterns due to bromine position.
6-Bromo-2-methylpyridineBromine at the 6-positionOften used in different synthetic pathways compared to 5-bromo variant.
5-Chloro-2-methylpyridineChlorine instead of bromine at the 5-positionExhibits different reactivity due to chlorine's electronegativity.
5-Iodo-2-methylpyridineIodine at the 5-positionHigher reactivity due to iodine's larger atomic size and lower bond strength.

Each of these compounds has distinct properties that influence their reactivity and applications in organic synthesis and medicinal chemistry, making them valuable in their respective domains while showcasing the unique role of 5-bromo-2-methylpyridine as an intermediate compound.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (10.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (10.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2-picoline

Dates

Modify: 2023-08-15

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